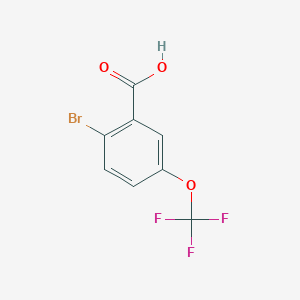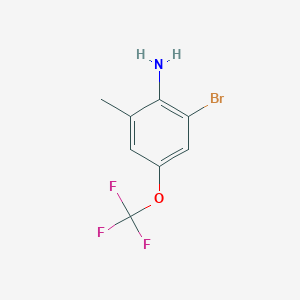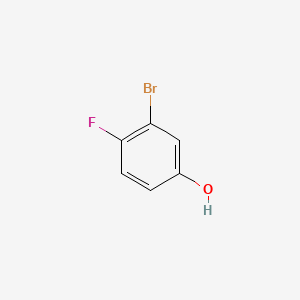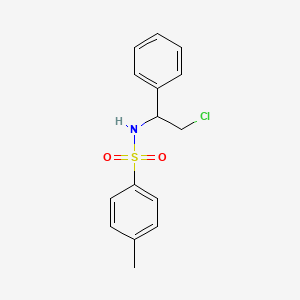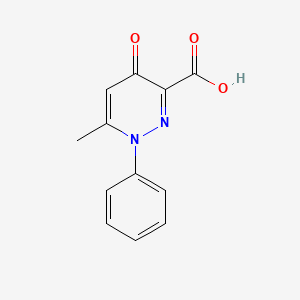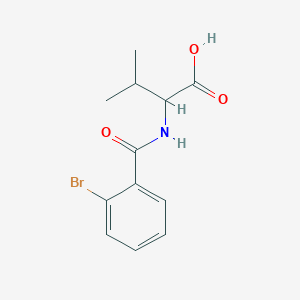
2-(3-Bromobenzyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,3-dioxolane derivatives is well-documented in the provided literature. For instance, the preparation of chiral 2-(2-bromobenzyl)-1,3-dioxolanes involves transacetalization of dimethyl acetals or enol ethers with enantiomerically pure diols, followed by bromine/lithium exchange to generate reactive aryllithium intermediates for further reactions . Similarly, the synthesis of 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane is described, involving bromination, dehydrobromination, and acetal removal steps . These methods could potentially be adapted for the synthesis of "2-(3-Bromobenzyl)-1,3-dioxolane."
Molecular Structure Analysis
The molecular structure of bromobenzyl-dioxolane derivatives can be elucidated using techniques such as X-ray diffraction analysis, as demonstrated for the Z isomers of 2,3-dihydrobenzo[1,4]dioxine derivatives . Additionally, theoretical studies using methods like Hartree–Fock (HF) and density functional theory (DFT) can compare the molecular structure obtained from X-ray analysis with optimized geometrical structures .
Chemical Reactions Analysis
The reactivity of bromobenzyl-dioxolane derivatives is explored in the context of their addition to acylimines, where the chiral 1,3-dioxolane moiety controls diastereoselectivity . The synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl from benzaldehyde condensation and subsequent reactions is another example of the chemical transformations these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzyl-dioxolane derivatives can be characterized using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FT-IR) . Computational studies can provide insights into atomic charges, molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) effects . Additionally, thermodynamic properties can be obtained over a range of temperatures to understand the stability and reactivity of these compounds .
Applications De Recherche Scientifique
Chiral Control in Chemical Synthesis
A study by Wünsch and Nerdinger (1998) explored the preparation of enantiomerically pure 2-(2-bromobenzyl)-1,3-dioxolanes. These compounds were used to control diastereoselectivity in chemical reactions, particularly in the addition of aryllithium intermediates to acylimines. This process demonstrated how 1,3-dioxolane derivatives can be crucial in achieving specific stereochemical outcomes in synthetic chemistry (Wünsch & Nerdinger, 1998).
Synthesis of Complex Organic Molecules
Mekonnen et al. (2009) described the synthesis of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane. The study highlights the role of 1,3-dioxolane derivatives as intermediates in the synthesis of more complex organic molecules. This synthetic route underscores the versatility of 1,3-dioxolane derivatives in organic chemistry (Mekonnen et al., 2009).
Oxidation and Combustion Studies
Wildenberg et al. (2020) conducted an experimental and kinetic modeling study on the oxidation of 1,3-dioxolane. This research is crucial in understanding the combustion properties of 1,3-dioxolane and its potential as a biofuel component. It provides insights into the chemical pathways and kinetics involved in the oxidation process (Wildenberg et al., 2020).
Phase Transfer Catalysis
Steinbeck (1979) investigated the applications of phase transfer catalysis in synthesizing 2-dihalogenomethyl-1,3-dioxolanes and 1,3-dioxanes. This research highlights the use of 1,3-dioxolane derivatives in facilitating phase transfer catalytic reactions, which are crucial in many organic synthesis processes (Steinbeck, 1979).
Optical and Electronic Properties
Research by Chen et al. (2015) on 1,3-dioxolane-terminated liquid crystals demonstrated the enhancement of positive dielectric anisotropy and birefringence in tolane-liquid crystals. This study is significant in the field of material science, especially in the development of liquid crystal displays and other optical applications (Chen et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGZEZMTTSJESB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373654 |
Source


|
| Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzyl)-1,3-dioxolane | |
CAS RN |
842123-87-9 |
Source


|
| Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





